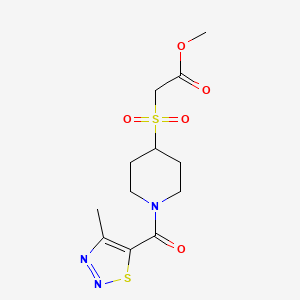

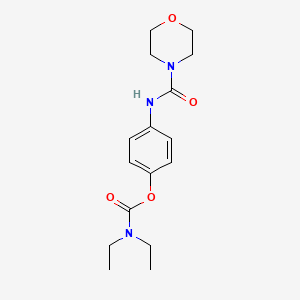

Methyl 2-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)sulfonyl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 2-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)sulfonyl)acetate” is a compound that belongs to the class of 1,3,4-thiadiazoles . Thiadiazoles are among the most common heterocyclic pharmacophores and display a broad spectrum of biological activities .

Synthesis Analysis

The synthesis of similar thiadiazole derivatives involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis

The molecular structure of similar thiadiazole derivatives is established based on spectral data and elemental analyses . The molecule is twisted with a dihedral angle between the 1,3,4-thiadiazole and benzene rings .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiadiazole derivatives include condensation reactions and cycloaddition with dipolarophiles . The singlet signal for the NH group and the singlet signal for the =CH group confirm the successful conduction of condensation reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of similar thiadiazole derivatives are determined using techniques like 1H NMR, 13C NMR, IR, MS, and elemental analysis .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

Methyl 2-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)sulfonyl)acetate and its derivatives have been explored for their antimicrobial properties. For instance, the synthesis of certain heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole, which shares structural similarities with the compound , has demonstrated antimicrobial activity (El‐Emary, Al-muaikel, & Moustafa, 2002). Similarly, the synthesis of new 1,3,4-thiadiazoles and their antibacterial activities have been researched, indicating potential applications in this field (Wu Qi, 2014).

Synthesis of Thiadiazoles and Related Compounds

The compound's thiadiazole moiety is of significant interest. Various methods for preparing 4,5-disubstituted-1,2,3-thiadiazoles have been explored, including the synthesis of similar compounds with potential pharmaceutical applications (Peet & Sunder, 1975).

Pharmaceutical Research

In the realm of pharmaceutical research, derivatives of 1,3,4-thiadiazole, a core component of the compound , have been synthesized and evaluated for their potential as antihypertensive α-blocking agents. This indicates the compound's relevance in cardiovascular research (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

Synthesis of Piperidine Derivatives

The synthesis and antibacterial activities of piperazine derivatives, which are structurally related to the compound , have been investigated. These studies reveal the compound's relevance in the synthesis of new antibacterial agents (Iqbal et al., 2017).

Mécanisme D'action

Target of Action

Similar compounds, such as derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, have been shown to exhibit antimicrobial activity, suggesting that their targets may be components of bacterial cells .

Mode of Action

It can be inferred from related studies that the compound likely interacts with its targets in a way that inhibits their normal function, leading to the observed antimicrobial effects .

Biochemical Pathways

Given its potential antimicrobial activity, it may interfere with essential biochemical pathways in bacteria, such as cell wall synthesis, protein synthesis, or dna replication .

Pharmacokinetics

Similar compounds have been described as lipophilic , which may influence their absorption and distribution within the body.

Result of Action

Based on its potential antimicrobial activity, it may lead to the death of bacterial cells by disrupting essential cellular processes .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Based on the properties of similar thiadiazole derivatives, it can be hypothesized that this compound may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the compound’s structure, particularly the presence of the thiadiazole ring and the sulfonyl group .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of Methyl 2-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)sulfonyl)acetate is not well-defined. It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Transport and Distribution

Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Propriétés

IUPAC Name |

methyl 2-[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]sulfonylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O5S2/c1-8-11(21-14-13-8)12(17)15-5-3-9(4-6-15)22(18,19)7-10(16)20-2/h9H,3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGDJLHVGXUNWRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCC(CC2)S(=O)(=O)CC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

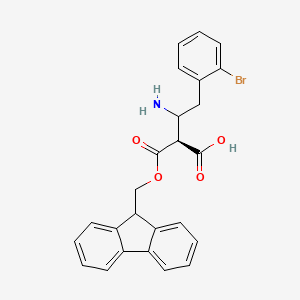

![methyl 1-(3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonylamino)cyclohexane-1-carboxylate](/img/structure/B2362091.png)

![Dimethyl 2,2'-[(2-nitro-1,4-phenylene)bis(oxy)]diacetate](/img/structure/B2362099.png)

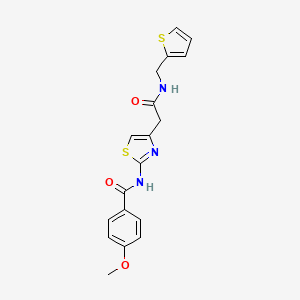

![N-(4-acetamidophenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2362104.png)

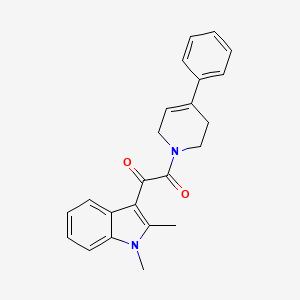

![3-(Tert-butyl)-1-(4-chlorobutanoyl)indeno[2,3-D]pyrazol-4-one](/img/structure/B2362107.png)

![4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B2362111.png)

![2-(2-(tert-butyl)-6-chloro-3-oxo-2,3-dihydro-1H-indazol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2362112.png)